molecular formula C13H8ClNO4 B6401839 4-Chloro-3-(3-nitrophenyl)benzoic acid CAS No. 1261925-81-8

4-Chloro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401839
CAS No.: 1261925-81-8
M. Wt: 277.66 g/mol
InChI Key: MOGLXTJESLBAKT-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-nitrophenyl)benzoic acid (IUPAC name: 4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]benzoic acid, CAS 412940-35-3) is a substituted benzoic acid derivative featuring a sulfamoyl bridge linking the benzoic acid core to a 3-nitrophenyl group. Its molecular formula is C₁₃H₉ClN₂O₆S, with a molecular weight of 356.74 g/mol . This compound is widely recognized as CTH or CTPi and serves as a potent inhibitor of the mitochondrial citrate carrier (SLC25A1), impacting cellular metabolism by disrupting citrate transport from mitochondria to the cytosol . Its applications span pharmacological research, particularly in studies of glycolysis, lipid synthesis, and NADH/NAD+ redox balance .

Properties

IUPAC Name

4-chloro-3-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGLXTJESLBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690060
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-81-8
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by a coupling reaction with 3-nitrophenylboronic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products Formed

    Reduction: 4-Chloro-3-(3-aminophenyl)benzoic acid.

    Substitution: 4-Substituted-3-(3-nitrophenyl)benzoic acids.

    Coupling: Biaryl derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3-(3-nitrophenyl)benzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Chloro-3-(3-nitrophenyl)benzoic acid C₁₃H₉ClN₂O₆S 356.74 Mitochondrial citrate transport inhibitor; modulates NADH/NAD+ ratios
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 201.56 Intermediate in organic synthesis; lacks sulfamoyl group, reducing biological specificity
3-Chloro-4-nitrobenzoic acid C₇H₄ClNO₄ 201.56 Positional isomer; altered electronic properties influence reactivity
4-Nitrophenyl 3-chlorobenzoate C₁₃H₈ClNO₄ 277.66 Ester derivative; used in esterification studies or as a synthetic reagent
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.70 Dimethylsulfamoyl group enhances solubility; potential medicinal chemistry applications
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 255.08 Reactive chlorosulfonyl group; precursor for further chemical modifications

Key Research Findings

Structural Impact on Function
  • Sulfamoyl Bridge: The sulfamoyl group in CTH/CTPi enhances binding specificity to mitochondrial transporters compared to simpler analogs like 4-chloro-3-nitrobenzoic acid .
  • Positional Isomerism: 3-Chloro-4-nitrobenzoic acid exhibits distinct reactivity due to the shifted nitro group, altering its acidity and solubility compared to 4-chloro-3-nitrobenzoic acid .
  • Functional Group Variations:
    • Ester derivatives (e.g., 4-nitrophenyl 3-chlorobenzoate) are hydrolytically unstable, limiting their use in biological systems but valuable in synthetic chemistry .
    • Chlorosulfonyl derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) are highly reactive, enabling further functionalization in drug design .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-(3-nitrophenyl)benzoic acid?

The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 4-chloro-3-iodobenzoic acid) and a 3-nitrophenylboronic acid under palladium catalysis . Alternatively, direct nitration of 4-chloro-3-phenylbenzoic acid using a nitric acid-sulfuric acid mixture may introduce the nitro group, though regioselectivity must be validated via HPLC or NMR . Key reagents include Pd(PPh₃)₄, K₂CO₃ (for coupling), and controlled nitration conditions to avoid over-oxidation.

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The nitro group is a strong electron-withdrawing meta-director , which activates the benzene ring for nucleophilic aromatic substitution (NAS) at specific positions. For example, in DMF or DMSO with nucleophiles like amines or thiols, substitution occurs preferentially at the chloro group (para to the nitro group) due to electronic effects. Kinetic studies using UV-Vis or LC-MS can track reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group position via coupling constants and chemical shifts).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for studying solid-state reactivity .
  • FT-IR : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How to design derivatives for targeting enzyme inhibition?

The nitro group can be reduced to an amine (e.g., using H₂/Pd-C or NaBH₄/Cu) to create a 3-aminophenyl derivative, which may enhance binding to enzyme active sites. Computational docking (e.g., AutoDock Vina) paired with enzyme inhibition assays (IC₅₀ measurements) can prioritize candidates. For example, derivatives with added hydrogen-bond donors show improved inhibition of tyrosinase in melanogenesis studies .

Q. What strategies resolve contradictory data in oxidation/reduction reactions?

Discrepancies in reaction outcomes (e.g., over-reduction of nitro groups) arise from reagent choice. For selective oxidation of the benzoic acid’s α-carbon, CrO₃ in acetic acid is effective, while KMnO₄ in alkaline conditions may degrade the nitro group. Controlled experiments with in-situ FT-IR or TLC monitoring are recommended to optimize conditions .

Q. How do electronic effects dictate regioselectivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature deactivates the ring, directing coupling reactions to the chloro-substituted position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution to predict reactivity. Experimental validation via Hammett plots using substituents with varying σ values confirms electronic contributions .

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